2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one
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Overview
Description
2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one is a heterocyclic compound with a molecular formula of C13H12N2O and a molecular weight of 212.25 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities . The structure of this compound includes a phenyl group attached to a tetrahydroindazole ring, making it an interesting subject for various chemical and biological studies .
Mechanism of Action
Target of Action
It is known that indazole derivatives, which include 2-phenyl-4,5,6,7-tetrahydro-2h-indazol-4-one, have a wide variety of biological properties .
Mode of Action
It has been found that certain indazole derivatives have anti-inflammatory properties . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to possess high anti-inflammatory activity .
Biochemical Pathways
It is known that certain indazole derivatives can inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .
Result of Action
Certain indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm causing a block in g0–g1 phase of cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one typically involves the condensation of a triketone with phenylhydrazine . This reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol . The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and strong nucleophiles such as sodium methoxide.
Major Products
Scientific Research Applications
2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one can be compared with other similar compounds, such as:
Tetrahydroindazole: Similar in structure but may have different biological activities and chemical reactivity.
Phenylhydrazine derivatives: These compounds share a similar synthetic route and may have comparable biological activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity .
Properties
IUPAC Name |
2-phenyl-6,7-dihydro-5H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13-8-4-7-12-11(13)9-15(14-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXFYCXXERDSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(C=C2C(=O)C1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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